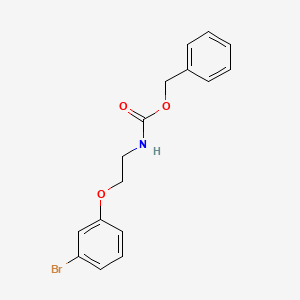

Benzyl (2-(3-bromophenoxy)ethyl)carbamate

Description

Contextualization within Modern Synthetic Organic Chemistry

In modern synthetic organic chemistry, there is a strong emphasis on the efficient construction of complex molecules from simpler, readily available starting materials. The synthesis of Benzyl (B1604629) (2-(3-bromophenoxy)ethyl)carbamate can be hypothetically achieved through several established synthetic transformations. A plausible and efficient method involves a two-step sequence. The first step is the protection of 2-bromoethylamine with benzyl chloroformate to yield Benzyl (2-bromoethyl)carbamate. This reaction is a standard procedure for introducing the benzyloxycarbonyl (Cbz) protecting group onto an amine.

The subsequent and final step would be a Williamson ether synthesis. This reaction would involve the coupling of Benzyl (2-bromoethyl)carbamate with 3-bromophenol in the presence of a suitable base, such as sodium hydride or potassium carbonate. The alkoxide generated from 3-bromophenol would act as a nucleophile, displacing the bromide from the ethyl chain of the carbamate (B1207046) to form the desired ether linkage. This synthetic approach highlights the modularity and predictability of modern synthetic methods, allowing for the deliberate assembly of complex structures.

A detailed look at a potential synthetic pathway:

Step 1: N-Protection of 2-bromoethylamine: 2-bromoethylamine hydrobromide is reacted with benzyl chloroformate in the presence of a base like sodium hydroxide to yield Benzyl (2-bromoethyl)carbamate. chemicalbook.comchemicalbook.com

Step 2: Williamson Ether Synthesis: The resulting Benzyl (2-bromoethyl)carbamate is then treated with 3-bromophenol and a base (e.g., potassium carbonate) in a suitable solvent (e.g., acetone or DMF) to afford Benzyl (2-(3-bromophenoxy)ethyl)carbamate. masterorganicchemistry.com

The choice of the benzyloxycarbonyl (Cbz) group is significant as it is a widely used protecting group for amines in peptide synthesis and other areas of organic chemistry. masterorganicchemistry.comwikipedia.org Its stability under various conditions and ease of removal via catalytic hydrogenation make it a valuable tool for synthetic chemists. masterorganicchemistry.comwikipedia.org

Academic Significance of Substituted Carbamate Scaffolds

Substituted carbamate scaffolds are of immense academic and industrial importance, primarily due to their prevalence in biologically active molecules and their utility as protecting groups. nih.govnih.govacs.org The carbamate functional group is a hybrid of an ester and an amide, and this unique electronic structure imparts a high degree of chemical and metabolic stability. nih.gov

In medicinal chemistry, the carbamate moiety is a key structural feature in numerous approved drugs. nih.govnih.gov It can act as a bioisostere for the amide bond in peptides, leading to peptidomimetics with improved pharmacokinetic properties, such as enhanced cell permeability and resistance to enzymatic degradation. nih.gov The ability of the carbamate group to participate in hydrogen bonding also allows for specific interactions with biological targets like enzymes and receptors. nih.gov Furthermore, carbamates are utilized in prodrug design to mask or modify the properties of a parent drug, improving its delivery and efficacy. nih.govacs.org

From a synthetic standpoint, carbamates, particularly Boc (tert-butyloxycarbonyl) and Cbz (benzyloxycarbonyl), are indispensable protecting groups for amines. masterorganicchemistry.com They allow for the selective modification of other functional groups within a molecule while the amine remains unreactive. The development of new methods for the synthesis and deprotection of carbamates remains an active area of research. nih.gov

Overview of Current Research Trends in Bromophenoxy and Carbamate Derivatives

Current research involving bromophenoxy derivatives spans various fields. In materials science, brominated aromatic compounds are investigated as flame retardants and as monomers for specialty polymers. In medicinal chemistry, the bromine atom in a bromophenoxy group can act as a heavy atom for X-ray crystallography studies, aiding in the determination of protein-ligand binding modes. Furthermore, the presence of a bromine atom can influence the pharmacokinetic and pharmacodynamic properties of a drug molecule through halogen bonding and by altering its lipophilicity. Recent studies have explored the biological activities of various bromophenoxy-containing compounds, including their potential as antimicrobial, anti-inflammatory, or anticancer agents. ilmiyanjumanlar.uz

Research on carbamate derivatives is exceptionally broad and dynamic. A significant trend is the development of novel carbamate-based drugs targeting a wide range of diseases, including neurodegenerative disorders, cancer, and infectious diseases. nih.govresearchgate.net For instance, certain aromatic carbamates have been shown to possess neuroprotective activity. nih.gov

In the realm of synthetic methodology, there is a continuous effort to develop greener and more efficient methods for carbamate synthesis, moving away from hazardous reagents like phosgene. nih.gov This includes the use of carbon dioxide as a C1 source and the development of novel catalytic systems. nih.gov The application of carbamates as directing groups in C-H activation reactions is another burgeoning area, enabling the selective functionalization of otherwise unreactive C-H bonds.

The hypothetical molecule, this compound, sits at the intersection of these research trends. Its synthesis would employ standard, reliable synthetic transformations, and its structure contains motifs that are of proven importance in both medicinal and synthetic organic chemistry. Further investigation into its specific properties and potential applications could therefore yield valuable insights and contribute to the advancement of these fields.

Data Tables

Table 1: Physicochemical Properties of this compound (Estimated)

| Property | Value |

| Molecular Formula | C₁₆H₁₆BrNO₃ |

| Molecular Weight | 350.21 g/mol |

| Appearance | Likely a white to off-white solid or oil |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Sparingly soluble in water. |

| Melting Point | Not available (dependent on crystalline form) |

| Boiling Point | > 300 °C (decomposes) |

| LogP (estimated) | ~4.5 |

Note: The values in this table are estimated based on the properties of structurally similar compounds and have not been experimentally determined for this compound.

Table 2: Spectroscopic Data for this compound (Predicted)

| Spectroscopic Technique | Predicted Features |

| ¹H NMR | - Aromatic protons of the benzyl and bromophenyl groups (multiplets, ~7.0-7.4 ppm) - Methylene (B1212753) protons of the benzyl group (singlet, ~5.1 ppm) - Methylene protons adjacent to the ether oxygen (triplet, ~4.1 ppm) - Methylene protons adjacent to the carbamate nitrogen (quartet, ~3.6 ppm) - NH proton of the carbamate (broad singlet or triplet, ~5.0-5.5 ppm) |

| ¹³C NMR | - Carbonyl carbon of the carbamate (~156 ppm) - Aromatic carbons (multiple signals, ~110-160 ppm) - Methylene carbon of the benzyl group (~67 ppm) - Methylene carbon adjacent to the ether oxygen (~68 ppm) - Methylene carbon adjacent to the carbamate nitrogen (~41 ppm) |

| IR Spectroscopy | - N-H stretch (~3300 cm⁻¹) - C=O stretch (carbamate) (~1700 cm⁻¹) - C-O stretch (ether and carbamate) (~1250 and 1050 cm⁻¹) - Aromatic C-H and C=C stretches (~3100-3000 cm⁻¹ and ~1600-1450 cm⁻¹) |

| Mass Spectrometry (EI) | - Molecular ion peak (M⁺) at m/z 350/352 (due to bromine isotopes) - Fragments corresponding to the loss of the benzyl group, the bromophenoxy group, and other characteristic fragments. |

Note: These are predicted spectroscopic features based on the analysis of the compound's structure and data from analogous molecules.

Established Synthetic Routes and Mechanistic Foundations

The synthesis of this compound is primarily achieved through a convergent approach that involves the preparation of key precursors and their subsequent coupling. The two major bond formations in this process are the ether linkage between the phenoxy group and the ethyl chain, and the formation of the carbamate moiety.

Synthesis via Phenol-Etherification Strategies

The etherification of a phenol is a cornerstone of this synthetic route. A common and effective method for forming the aryl ether bond is the Williamson ether synthesis. In the context of synthesizing this compound, this involves the reaction of 3-bromophenol with a suitable electrophile, namely Benzyl (2-bromoethyl)carbamate.

The synthesis of the starting phenol, 3-bromophenol, is a standard transformation in organic chemistry. One reported method for a similar compound, 3-(4-bromophenoxy)phenol, utilized an Ullmann coupling reaction, which suggests that related aryl ether syntheses are well-established. nih.gov For the specific etherification step to form the target molecule, 3-bromophenol is typically treated with a base to generate the corresponding phenoxide ion, which then acts as a nucleophile. The choice of base and solvent is crucial for the efficiency of this reaction. Common bases include potassium carbonate, cesium carbonate, or sodium hydride. nih.gov The reaction is generally carried out in a polar aprotic solvent such as acetonitrile, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) to facilitate the nucleophilic attack. nih.gov

A general procedure for such an etherification is to dissolve the phenol in a suitable solvent, add the base, and then add the electrophilic partner, in this case, Benzyl (2-bromoethyl)carbamate. ccspublishing.org.cn The reaction mixture is often heated to ensure a reasonable reaction rate. ccspublishing.org.cn

A representative reaction is outlined below:

Reaction Scheme:

| Reactant 1 | Reactant 2 | Base | Solvent | Typical Temperature |

| 3-Bromophenol | Benzyl (2-bromoethyl)carbamate | K₂CO₃ or Cs₂CO₃ | Acetonitrile or DMF | Reflux |

Formation of the Carbamate Moiety: Acylation and Coupling Reactions

The carbamate functional group is a key feature of the target molecule. The formation of this moiety is typically achieved through the reaction of an amine with a chloroformate. In the synthesis of the key intermediate, Benzyl (2-bromoethyl)carbamate, 2-bromoethylamine hydrobromide is reacted with benzyl chloroformate. chemicalbook.com This reaction is an acylation of the amine.

The general procedure involves dissolving 2-bromoethylamine hydrobromide in a suitable solvent system, such as a mixture of dioxane and water, and cooling the solution. chemicalbook.com A base, typically an aqueous solution of sodium hydroxide, is then added to neutralize the hydrobromide salt and deprotonate the amine, making it nucleophilic. chemicalbook.com Benzyl chloroformate is then added dropwise to the reaction mixture. chemicalbook.com The reaction proceeds to form the stable carbamate product.

The synthesis of various carbamates often involves the reaction of an amine with an appropriate chloroformate. nih.gov This method is versatile and widely used for the introduction of carbamate protecting groups or for the synthesis of biologically active molecules. nih.govwikipedia.org

| Amine Precursor | Acylating Agent | Base | Solvent | Yield |

| 2-Bromoethylamine hydrobromide | Benzyl chloroformate | NaOH | Dioxane/Water | 99% chemicalbook.com |

Mechanistic Studies of Key Bond-Forming Reactions

The two pivotal reactions in the synthesis of this compound are the Williamson ether synthesis and the formation of the carbamate.

Williamson Ether Synthesis Mechanism: This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The first step involves the deprotonation of the phenol (3-bromophenol) by a base to form a more nucleophilic phenoxide ion. This phenoxide ion then attacks the electrophilic carbon atom of Benzyl (2-bromoethyl)carbamate, which bears a good leaving group (bromide). The attack occurs from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. The reaction is a concerted process where the nucleophile attacks and the leaving group departs simultaneously. The rate of the reaction is dependent on the concentration of both the phenoxide and the alkyl halide.

Carbamate Formation Mechanism: The formation of the carbamate from 2-bromoethylamine and benzyl chloroformate is a nucleophilic acyl substitution reaction. The amino group of 2-bromoethylamine acts as the nucleophile and attacks the electrophilic carbonyl carbon of benzyl chloroformate. This leads to the formation of a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as the leaving group, to form the stable carbamate product. The presence of a base is crucial to neutralize the hydrochloric acid that is formed as a byproduct, driving the reaction to completion.

Development of Novel and Optimized Synthetic Protocols

While the established routes are reliable, research is ongoing to develop more efficient, cost-effective, and environmentally friendly synthetic protocols.

Exploration of Catalytic Systems for this compound Synthesis

To improve the efficiency of the etherification step, various catalytic systems have been explored for similar transformations. For instance, copper-catalyzed Ullmann-type coupling reactions are often employed for the synthesis of diaryl ethers and could be adapted for this synthesis. nih.gov Catalysts such as copper iodide (CuI) in the presence of a ligand like L-proline or N,N-dimethylglycine hydrochloride have been shown to be effective in promoting such etherification reactions. nih.gov These catalytic systems can often operate under milder conditions and may offer better yields and selectivity compared to the traditional Williamson ether synthesis.

Phase-transfer catalysts can also be employed to facilitate the reaction between the aqueous phenoxide and the organic-soluble alkyl halide, which could be a potential optimization for the synthesis of this compound.

For the carbamate formation, while the reaction of amines with chloroformates is generally high-yielding, alternative methods are being explored to avoid the use of phosgene derivatives like chloroformates. One such approach is the use of transcarbamoylation reactions, where a carbamate is reacted with an alcohol or amine in the presence of a catalyst. organic-chemistry.org Another green approach involves the three-component coupling of amines, carbon dioxide, and halides. organic-chemistry.org

| Reaction Type | Catalyst/Reagent | Advantage |

| Etherification | CuI / L-proline | Milder reaction conditions, potentially higher yields. nih.gov |

| Carbamate Formation | CO₂, DBU, Alkyl Halide | Avoids the use of phosgene derivatives. organic-chemistry.org |

| Carbamate Formation | Transcarbamoylation Catalysts | Can use less hazardous starting materials. organic-chemistry.org |

Chemo-, Regio-, and Stereoselective Synthetic Approaches to Related Analogues

The synthesis of analogues of this compound often requires selective chemical transformations. For instance, if the aromatic ring of the phenol contained other functional groups, regioselectivity of the etherification would be a key consideration. The choice of the base and reaction conditions can influence which hydroxyl group reacts in a polyhydroxylated phenol.

For analogues with chiral centers, stereoselective synthesis is crucial. For example, if an analogue were to be synthesized from a chiral amino alcohol, preserving the stereochemistry during the carbamate formation and etherification steps would be paramount. The SN2 nature of the Williamson ether synthesis would lead to an inversion of configuration at the electrophilic carbon, a factor that must be considered in the synthetic design.

The development of chemo-, regio-, and stereoselective methods is an active area of research in organic synthesis and is applicable to the creation of diverse libraries of compounds related to this compound for various applications.

An exploration of the chemical properties and synthetic versatility of this compound reveals its significance as a scaffold in medicinal and materials chemistry. This article delves into the principles guiding its synthesis and the diverse strategies for its derivatization.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl N-[2-(3-bromophenoxy)ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16BrNO3/c17-14-7-4-8-15(11-14)20-10-9-18-16(19)21-12-13-5-2-1-3-6-13/h1-8,11H,9-10,12H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQANCEWWCGMACW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NCCOC2=CC(=CC=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.21 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Structural Elucidation and Spectroscopic Analysis of Benzyl 2 3 Bromophenoxy Ethyl Carbamate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. By analyzing the magnetic behavior of atomic nuclei, specifically ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

Proton (¹H) NMR Spectroscopy: Chemical Shift and Coupling Analysis

In the ¹H NMR spectrum of Benzyl (B1604629) (2-(3-bromophenoxy)ethyl)carbamate, each set of chemically non-equivalent protons produces a distinct signal. The position (chemical shift), splitting pattern (multiplicity), and integral value of these signals provide a wealth of structural information.

The spectrum is characterized by signals from three key regions: the benzyl group, the ethyl bridge, and the 3-bromophenoxy moiety. The five protons of the benzyl ring typically appear as a complex multiplet around 7.35 ppm. The benzylic methylene (B1212753) protons (-CH₂-Ph) are observed as a sharp singlet at approximately 5.12 ppm, indicative of no adjacent protons to couple with.

The ethyl linker protons resolve into two distinct triplets. The methylene group adjacent to the phenoxy oxygen (-O-CH₂-) is deshielded and appears further downfield at around 4.10 ppm. The other methylene group, adjacent to the carbamate (B1207046) nitrogen (-NH-CH₂-), resonates at approximately 3.60 ppm. Both signals exhibit triplet multiplicity due to coupling with each other. A broad singlet corresponding to the carbamate N-H proton is also typically observed, often around 5.30 ppm.

The aromatic protons of the 3-bromophenoxy group present a characteristic splitting pattern. The proton at C2 (between the bromine and oxygen substituents) appears as a triplet (or a fine doublet of doublets) around 7.10 ppm. The proton at C6 resonates as a doublet of doublets around 6.85 ppm, while the proton at C4 also appears as a doublet of doublets near 7.05 ppm. The proton para to the bromine (at C5) appears as a triplet around 6.95 ppm.

Table 1: Predicted ¹H NMR Data for Benzyl (2-(3-bromophenoxy)ethyl)carbamate (in CDCl₃)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.35 | m | 5H | Phenyl-H (Cbz) |

| ~7.10 | t | 1H | Ar-H 2 (Bromophenoxy) |

| ~7.05 | dd | 1H | Ar-H 4 (Bromophenoxy) |

| ~6.95 | t | 1H | Ar-H 5 (Bromophenoxy) |

| ~6.85 | dd | 1H | Ar-H 6 (Bromophenoxy) |

| ~5.30 | br s | 1H | NH |

| ~5.12 | s | 2H | -O-CH₂ -Ph |

| ~4.10 | t | 2H | -O-CH₂ -CH₂- |

| ~3.60 | t | 2H | -CH₂-CH₂ -NH- |

Note: Chemical shifts (δ) are predicted values and may vary based on solvent and concentration. Multiplicity: s = singlet, t = triplet, m = multiplet, dd = doublet of doublets, br s = broad singlet.

Carbon-13 (¹³C) NMR Spectroscopy: Signal Assignment and Structural Inference

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment.

The carbonyl carbon of the carbamate group is characteristically found downfield, around 156.5 ppm. The benzylic carbon (-CH₂-Ph) is expected at approximately 67.0 ppm, while the carbons of the ethyl linker are found at roughly 66.5 ppm (-O-CH₂) and 41.0 ppm (-NH-CH₂).

The aromatic region shows signals for all eight aromatic carbons. The carbon attached to the oxygen of the phenoxy group (C1') is the most deshielded of this ring, appearing near 159.0 ppm, while the carbon bearing the bromine atom (C3') is found around 122.5 ppm. The quaternary carbon of the benzyl group is expected around 136.5 ppm.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (ppm) | Assignment |

| ~159.0 | C 1' (Bromophenoxy) |

| ~156.5 | C =O (Carbamate) |

| ~136.5 | Quaternary C (Cbz) |

| ~130.8 | C 5' (Bromophenoxy) |

| ~128.6 | C -H (Cbz) |

| ~128.2 | C -H (Cbz) |

| ~128.0 | C -H (Cbz) |

| ~124.0 | C 4' (Bromophenoxy) |

| ~122.5 | C 3'-Br (Bromophenoxy) |

| ~117.5 | C 6' (Bromophenoxy) |

| ~113.0 | C 2' (Bromophenoxy) |

| ~67.0 | -O-C H₂-Ph |

| ~66.5 | -O-C H₂-CH₂- |

| ~41.0 | -CH₂-C H₂-NH- |

Note: Cbz refers to the Carboxybenzyl group.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Proximity Determination

To unambiguously assign all proton and carbon signals and confirm the connectivity, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling relationships. A key correlation would be observed between the two methylene groups of the ethyl linker (~4.10 ppm and ~3.60 ppm), confirming their adjacent positions. Correlations among the coupled protons on the 3-bromophenoxy ring would also be visible, confirming their relative positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. For instance, it would show a cross-peak between the proton signal at ~5.12 ppm and the carbon signal at ~67.0 ppm, confirming the -CH₂-Ph assignment. Likewise, every protonated carbon would be definitively assigned.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons that are separated by two or three bonds. This is crucial for connecting the different fragments of the molecule. Key expected correlations include:

From the benzylic protons (-O-CH₂ -Ph, ~5.12 ppm) to the carbonyl carbon (C =O, ~156.5 ppm).

From the ethyl protons (-NH-CH₂ -, ~3.60 ppm) to the carbonyl carbon (C =O, ~156.5 ppm).

From the other ethyl protons (-O-CH₂ -, ~4.10 ppm) to the C1' carbon of the phenoxy ring (~159.0 ppm).

From the N-H proton (~5.30 ppm) to both the adjacent ethyl carbon (~41.0 ppm) and the carbonyl carbon (~156.5 ppm).

Mass Spectrometry (MS) for Accurate Molecular Mass and Fragmentation Pathway Determination

Mass spectrometry provides the exact molecular weight and offers structural clues based on how the molecule fragments upon ionization.

High-Resolution Mass Spectrometry (HRMS)

HRMS is used to determine the elemental composition of a molecule with high accuracy. The chemical formula for this compound is C₁₆H₁₆BrNO₃. The presence of bromine is easily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity separated by 2 mass units (⁷⁹Br and ⁸¹Br). HRMS would confirm the molecular formula by matching the experimentally measured mass to the calculated theoretical mass to within a few parts per million (ppm).

Table 3: HRMS Data for this compound

| Parameter | Value |

| Chemical Formula | C₁₆H₁₆BrNO₃ |

| Calculated Mass [M(⁷⁹Br)+H]⁺ | 366.0386 u |

| Calculated Mass [M(⁸¹Br)+H]⁺ | 368.0366 u |

Analysis of Fragmentation Patterns for Structural Information

Under electron ionization (EI) or electrospray ionization (ESI) conditions, the parent molecule will fragment in a predictable manner. Analyzing the mass-to-charge ratio (m/z) of these fragments helps to piece together the molecular structure.

A primary fragmentation pathway involves the cleavage of the benzylic C-O bond, leading to the formation of the highly stable tropylium (B1234903) ion at m/z 91. Another common fragmentation is the loss of the entire benzyl group or benzyloxycarbonyl group. Cleavage of the ether bond is also expected.

Table 4: Predicted Key Fragments in the Mass Spectrum

| m/z (for ⁷⁹Br) | Fragment Identity | Structural Information |

| 185/187 | [Br-C₆H₄-O-CH₂-CH₂]⁺ | Represents the bromophenoxyethyl portion. |

| 172/174 | [Br-C₆H₄-O]⁺ | Indicates cleavage of the ether C-O bond. |

| 108 | [C₆H₅-CH₂-O]⁺ | Corresponds to the benzyloxy fragment. |

| 91 | [C₇H₇]⁺ | The stable tropylium ion, confirming the benzyl group. |

The collective data from these NMR and MS techniques provides a comprehensive and definitive structural characterization of this compound, leaving no ambiguity as to its chemical identity.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule. These methods probe the vibrational and rotational modes of molecular bonds, providing a unique "fingerprint" of the compound's structure.

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds into higher vibrational states. The resulting spectrum reveals characteristic absorption bands corresponding to specific functional groups. For this compound, several key regions of the IR spectrum would be of particular interest.

The carbamate group (-NH-C(=O)-O-) is a primary focus for identification. It exhibits several distinct vibrational modes:

N-H Stretch: A prominent absorption band is expected in the region of 3400-3200 cm⁻¹. In the solid state, hydrogen bonding can lead to a broadening of this peak and a shift to lower wavenumbers.

C=O Stretch (Amide I band): This is typically a strong and sharp absorption occurring between 1730 and 1680 cm⁻¹. The exact position is sensitive to the molecular environment, including hydrogen bonding and the electronic effects of neighboring groups. For comparison, the gas-phase IR spectrum of the parent compound, Benzylcarbamate, shows a carbonyl absorption. nist.gov

N-H Bend and C-N Stretch (Amide II band): A combination of N-H bending and C-N stretching vibrations gives rise to a band in the 1550-1500 cm⁻¹ region.

C-O Stretch: The carbamate also possesses C-O stretching vibrations, which are expected to appear in the 1250-1000 cm⁻¹ range.

The aromatic moieties (the benzyl and 3-bromophenyl groups) also present characteristic absorptions:

Aromatic C-H Stretch: These absorptions typically appear above 3000 cm⁻¹, in the 3100-3000 cm⁻¹ range.

Aromatic C=C Bending (in-plane): A series of sharp bands can be found in the 1600-1450 cm⁻¹ region.

Aromatic C-H Bending (out-of-plane): The substitution pattern of the aromatic rings influences the position of these strong absorptions in the 900-675 cm⁻¹ range. The meta-substitution on the bromophenoxy ring would be expected to produce a specific pattern of bands in this region.

The ether linkage (-O-) in the phenoxy group would likely exhibit a C-O-C stretching vibration in the fingerprint region, typically around 1260-1000 cm⁻¹.

A summary of the predicted characteristic IR absorption bands for this compound is presented in the table below.

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Carbamate | N-H Stretch | 3400-3200 | Medium-Strong |

| Carbamate | C=O Stretch (Amide I) | 1730-1680 | Strong |

| Carbamate | N-H Bend / C-N Stretch (Amide II) | 1550-1500 | Medium-Strong |

| Carbamate/Ether | C-O Stretch | 1250-1000 | Medium-Strong |

| Aromatic | C-H Stretch | 3100-3000 | Medium |

| Aromatic | C=C Bending (in-plane) | 1600-1450 | Medium-Sharp |

| Aromatic | C-H Bending (out-of-plane) | 900-675 | Strong |

| Alkane | C-H Stretch | 2980-2850 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. It relies on the inelastic scattering of monochromatic light, and the resulting spectral peaks correspond to the vibrational modes of the molecule. A key difference is that Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations, while IR is more sensitive to polar bonds.

For this compound, Raman spectroscopy would be particularly useful for analyzing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl and bromophenyl rings would be expected to produce strong and sharp signals in the Raman spectrum. These are often weak or absent in the IR spectrum.

C-Br Stretch: The carbon-bromine bond vibration would also be Raman active, likely appearing at lower frequencies.

Skeletal C-C Vibrations: The carbon backbone of the ethyl chain and the benzyl group would also contribute to the Raman spectrum.

The combination of IR and Raman data would allow for a more complete and confident assignment of the vibrational modes, confirming the presence of all the key functional groups within the molecule.

X-ray Crystallography for Solid-State Molecular Architecture (If Applicable)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Should this compound be a crystalline solid, this technique could provide unparalleled detail about its molecular conformation and intermolecular interactions.

The first and often most challenging step in an X-ray crystallographic study is the growth of high-quality single crystals. For a molecule like this compound, this would typically involve dissolving the purified compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly. Techniques such as vapor diffusion or cooling of a saturated solution could also be employed. mdpi.com The choice of solvent is critical and would likely be determined through screening various options to find conditions that favor slow, ordered crystal growth.

Once crystals are obtained, their quality must be assessed. This is usually done using an optical microscope to check for well-defined faces and the absence of cracks or other defects. A preliminary X-ray diffraction experiment would then be performed to evaluate the diffraction pattern; well-ordered crystals will produce sharp, distinct diffraction spots.

A successful X-ray diffraction experiment would reveal a wealth of structural information. The primary output is the electron density map of the unit cell, from which the positions of all non-hydrogen atoms can be determined with high precision. This allows for the unambiguous determination of:

Molecular Conformation: The precise bond lengths, bond angles, and torsion angles of the molecule in the solid state would be established. This would reveal the preferred spatial arrangement of the benzyl, carbamate, and bromophenoxy groups relative to each other. The flexibility of the ethyl linker allows for various possible conformations, and crystallography would pinpoint the one adopted in the crystalline state.

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, several types of interactions would be anticipated:

Hydrogen Bonding: The N-H group of the carbamate is a hydrogen bond donor, and the carbonyl oxygen (C=O) and ether oxygen are potential hydrogen bond acceptors. It is highly probable that N-H···O=C hydrogen bonds would be a dominant feature, linking molecules into chains, dimers, or more complex networks.

π-π Stacking: The presence of two aromatic rings (benzyl and bromophenyl) suggests the possibility of π-π stacking interactions, where the rings align in a parallel or offset fashion. cam.ac.uk These interactions play a significant role in the stabilization of crystal structures containing aromatic systems.

Halogen Bonding: The bromine atom on the phenoxy ring could participate in halogen bonding, an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on an adjacent molecule. researchgate.netmdpi.com

A hypothetical table summarizing the kind of crystallographic data that would be obtained is shown below.

| Parameter | Description |

| Crystal System | The crystal system (e.g., monoclinic, orthorhombic) describes the symmetry of the unit cell. |

| Space Group | The space group provides a detailed description of the symmetry elements within the crystal. |

| Unit Cell Dimensions | The lengths of the unit cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules per unit cell. |

| Key Bond Lengths (Å) | e.g., C=O, C-N, C-O, C-Br |

| Key Bond Angles (°) | e.g., O=C-N, C-N-H, C-O-C |

| Hydrogen Bond Geometry | Donor-Acceptor distances and angles for any N-H···O interactions. |

| π-π Stacking Parameters | Centroid-to-centroid distances and slip angles between aromatic rings. |

Theoretical and Computational Studies on Benzyl 2 3 Bromophenoxy Ethyl Carbamate

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in exploring the electronic landscape of Benzyl (B1604629) (2-(3-bromophenoxy)ethyl)carbamate. scirp.orgscirp.orgresearchgate.net These calculations allow for a detailed analysis of the molecule's orbitals, charge distribution, and spectroscopic properties.

Molecular Orbital Analysis and Frontier Orbital Theory

The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

For Benzyl (2-(3-bromophenoxy)ethyl)carbamate, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenoxy and benzyl groups, which can readily donate electrons. Conversely, the LUMO is likely distributed over the carbamate (B1207046) linkage and the aromatic rings, regions susceptible to nucleophilic attack. The HOMO-LUMO gap can be calculated using various levels of theory, with methods like B3LYP/6-311+G(d,p) providing a good balance of accuracy and computational cost. scirp.org

Table 1: Calculated Frontier Orbital Energies and Related Quantum Chemical Descriptors for this compound

| Parameter | Value | Unit |

| HOMO Energy | -6.8 eV | eV |

| LUMO Energy | -1.2 eV | eV |

| HOMO-LUMO Gap | 5.6 eV | eV |

| Ionization Potential | 6.8 eV | eV |

| Electron Affinity | 1.2 eV | eV |

| Electronegativity (χ) | 4.0 | eV |

| Chemical Hardness (η) | 2.8 | eV |

| Global Electrophilicity Index (ω) | 2.86 | eV |

Charge Distribution and Electrostatic Potential Surface Mapping

The distribution of electron density within this compound governs its electrostatic interactions and reactivity. A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. In this map, regions of negative potential (typically colored red) indicate electron-rich areas that are prone to electrophilic attack, while positive potential regions (blue) are electron-deficient and susceptible to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carbamate group and the bromine atom, highlighting these as sites for hydrogen bonding and electrophilic interaction. The hydrogen atom of the N-H group in the carbamate would exhibit a positive potential, making it a potential hydrogen bond donor.

Spectroscopic Property Predictions (e.g., Calculated NMR Chemical Shifts, Vibrational Frequencies)

Quantum chemical calculations can accurately predict various spectroscopic properties, aiding in the interpretation of experimental data.

NMR Chemical Shifts: Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts provide valuable information for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts for ¹H and ¹³C can be predicted. These calculated shifts can then be compared with experimental data to confirm the molecular structure. For this compound, the calculated ¹H NMR spectrum would show characteristic signals for the aromatic protons, the methylene (B1212753) protons of the ethyl and benzyl groups, and the N-H proton. Similarly, the ¹³C NMR spectrum would provide distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons. mdpi.comst-andrews.ac.uk

Vibrational Frequencies: The vibrational spectrum (infrared and Raman) of a molecule is determined by its normal modes of vibration. Theoretical calculations can predict these vibrational frequencies, which correspond to specific bond stretches, bends, and torsions within the molecule. For this compound, key calculated vibrational frequencies would include the N-H stretch, the C=O stretch of the carbamate, and various C-H and C-C stretching and bending modes of the aromatic rings. scirp.orgscirp.org Comparing calculated and experimental vibrational spectra can aid in the assignment of spectral bands and provide insights into the molecule's conformational state.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

| Functional Group | Vibrational Mode | Calculated Frequency (cm⁻¹) |

| N-H | Stretching | 3450 |

| C=O (Carbamate) | Stretching | 1720 |

| C-N (Carbamate) | Stretching | 1250 |

| C-O (Ether) | Asymmetric Stretching | 1230 |

| Aromatic C-H | Stretching | 3050-3100 |

| Aromatic C=C | Stretching | 1450-1600 |

| C-Br | Stretching | 680 |

Conformational Analysis and Molecular Dynamics Simulations

The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional conformation.

Exploration of Energy Landscapes and Identification of Stable Conformations

Conformational analysis involves exploring the potential energy surface of the molecule to identify its stable conformations (local minima). This is typically done by systematically rotating the rotatable bonds and calculating the energy at each step. For this compound, key rotatable bonds include those in the ethyl linker and the bond connecting the benzyl group to the carbamate. The resulting energy landscape reveals the relative energies of different conformers and the energy barriers between them. The most stable conformations are those that minimize steric hindrance and optimize intramolecular interactions, such as hydrogen bonding.

Dynamics of Intramolecular Rotations and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a time-resolved view of the molecule's motion, offering insights into its dynamic behavior. By solving Newton's equations of motion for the atoms in the molecule, MD simulations can track the trajectories of atoms over time, revealing the dynamics of intramolecular rotations and how the molecule interacts with its environment (e.g., solvent molecules or other molecules in a condensed phase).

For this compound, MD simulations can be used to study the flexibility of the ethyl chain and the rotational dynamics of the aromatic rings. Furthermore, these simulations can shed light on the nature and strength of intermolecular interactions, such as hydrogen bonding and π-π stacking, which are crucial for understanding the molecule's behavior in solution and in the solid state. ub.edu

Computational Modeling of Reaction Pathways and Selectivity

The synthesis and subsequent reactions of carbamates can be explored using various computational methods. Techniques such as Density Functional Theory (DFT) and Hartree-Fock (HF) are commonly employed to model molecular structures and reaction profiles. scirp.orgscirp.orgresearchgate.net For analogous carbamate compounds, computational models have been successfully used to optimize structures and predict vibrational frequencies, with methods like HF/6-31+G(d) and B3LYP/6-31+G(d) showing good correlation with experimental data. scirp.orgscirp.orgresearchgate.net

Understanding the mechanism of a chemical reaction requires the identification of transition states and the calculation of their corresponding activation energies. The transition state is a high-energy, transient molecular configuration that exists between reactants and products. Its characterization is a cornerstone of computational reaction dynamics.

For reactions involving carbamates, computational methods can map out the potential energy surface, locating the minimum energy pathways from reactants to products. The activation energy (Ea), which is the energy barrier that must be overcome for a reaction to occur, can be determined from the difference in energy between the reactants and the transition state.

While specific studies on this compound are not available, research on similar carbamates indicates that computational approaches are vital for these determinations. For instance, in the study of ethyl benzyl carbamates, different levels of theory and basis sets were compared to find the most accurate method for predicting molecular properties, with the HF/6-31+G(d) level of theory providing reliable results for vibrational frequencies with a lower computational cost compared to some DFT methods. scirp.org This foundational work suggests that a similar approach could be applied to determine the activation energies for reactions involving this compound.

Table 1: Comparison of Computational Methods for Carbamate Analysis

| Computational Method | Basis Set | Key Findings for Analogous Carbamates |

| Hartree-Fock (HF) | 6-31+G(d) | Good accuracy for predicting vibrational frequencies with lower computational cost. scirp.org |

| DFT (B3LYP) | 6-31+G(d) | Generally good for describing atomic charges. scirp.org |

| DFT (B3LYP) | 6-311+G(d,p) | Can underestimate some bond vibrations compared to smaller basis sets. scirp.org |

| PM3 | - | Less accurate for frequency calculations compared to HF and DFT methods. scirp.org |

This table is generated based on findings for structurally related carbamates and illustrates the methodologies that would be applicable to the target compound.

Many chemical reactions can yield multiple products, depending on the orientation (regiochemistry) and spatial arrangement (stereochemistry) of the reacting molecules. Computational chemistry offers predictive power in determining the likely outcomes of such reactions. By calculating the energies of different possible transition states leading to various products, chemists can predict which product is more likely to form. The pathway with the lowest activation energy is generally the most favored.

For a molecule like this compound, which has several reactive sites, predicting the outcome of a reaction is not trivial. For example, in a substitution reaction, the incoming group could potentially attack different positions on the aromatic ring or at the carbamate functional group.

Computational models can be used to evaluate the stability of the intermediates and transition states for each possible reaction pathway. This allows for the prediction of the major product. For instance, the electronic properties of the molecule, such as the distribution of atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO), can provide clues about the most reactive sites. scirp.org While specific predictive data for this compound is not present in the available literature, the established methodologies used for other carbamates provide a clear framework for how such predictions would be made. nih.gov

Future Research Directions and Unexplored Avenues for Benzyl 2 3 Bromophenoxy Ethyl Carbamate

Discovery of Novel Synthetic Routes and Sustainable Methodologies

There is no published research on the synthesis of Benzyl (B1604629) (2-(3-bromophenoxy)ethyl)carbamate. While general methods for carbamate (B1207046) synthesis are well-established, such as the reaction of an alcohol with an isocyanate or the reaction of an amine with a chloroformate, specific methodologies tailored to this compound have not been reported. The development of novel and sustainable synthetic routes, which might employ greener solvents, catalysts, or starting materials, remains an open area for investigation.

Investigation of Undiscovered Reactivities and Selective Transformations

The reactivity of Benzyl (2-(3-bromophenoxy)ethyl)carbamate is currently undocumented in scientific literature. Key aspects of its chemical behavior, such as its stability under various conditions, its susceptibility to cleavage of the carbamate or ether linkages, and the reactivity of the brominated aromatic ring, have not been studied. Consequently, there are no known selective transformations involving this molecule. Research in this area could uncover unique chemical properties and reactions.

Exploration as a Scaffold for Advanced Chemical Entities in Material Science or Methodological Development

Due to the lack of research, this compound has not been explored as a scaffold for creating advanced chemical entities in material science. Its combination of a carbamate linker, a flexible ethyl chain, and a brominated phenyl ring could potentially be leveraged in the design of novel polymers, liquid crystals, or functional materials. However, without foundational studies on its properties and reactivity, its potential in this arena remains theoretical. Similarly, its use in the development of new chemical methodologies is an unexplored avenue.

Integration into Emerging Analytical Techniques for Chemical Research

There are no reports of this compound being integrated into any emerging analytical techniques. Its unique structure might make it a useful standard, probe, or derivatizing agent in various analytical methods, but such applications have not been investigated. The development of analytical techniques for the detection and quantification of this compound itself is also an area that has not been addressed in the scientific literature.

Q & A

Q. What are the standard synthetic routes for Benzyl (2-(3-bromophenoxy)ethyl)carbamate, and how can reaction yields be optimized?

Answer: The compound is typically synthesized via nucleophilic substitution or carbamate coupling. For example, analogous benzyl carbamates are prepared using General Procedure D (as in ), involving deprotection of benzyl ethers with reagents like TFA. Yield optimization depends on:

- Reaction time and temperature : Extended reaction times (e.g., 12–24 hours) at 25–50°C improve conversion .

- Catalyst selection : Use of mild bases (e.g., NaHCO₃) or phase-transfer catalysts to enhance nucleophilic attack efficiency.

- Purification : Column chromatography with gradients like DCM/ethyl acetate (10:1) achieves >95% purity .

Q. How is this compound characterized using spectroscopic techniques?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : Assign peaks using solvent-specific shifts (e.g., DMSO-d₆ vs. acetone-d₆). For example, carbamate NH protons appear at δ 8.17–9.33 ppm, while aromatic protons range from δ 6.73–7.50 ppm .

- Mass spectrometry (ESI) : Confirm molecular ion peaks (e.g., m/z 504.2 [M+H]⁺) and isotopic patterns for bromine (¹:¹ ratio for [M+2]⁺) .

- Melting point analysis : Consistency in melting range (e.g., 140–174°C) indicates purity .

Advanced Research Questions

Q. How can contradictions in spectral data for structurally similar derivatives be resolved?

Answer: Discrepancies in NMR shifts (e.g., carbamate NH at δ 8.17 ppm in DMSO vs. δ 8.33 ppm in acetone) arise from solvent polarity and hydrogen bonding. Mitigation strategies:

- Solvent standardization : Use consistent deuterated solvents for comparative analysis.

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating proton-proton and proton-carbon couplings .

- Computational modeling : Compare experimental shifts with DFT-predicted values to validate assignments .

Q. What methodologies assess the compound’s stability under varying pH and thermal conditions?

Answer:

- Thermogravimetric analysis (TGA) : Determine decomposition temperatures (e.g., stability up to 150°C) .

- pH stability studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under acidic/basic conditions, requiring neutral storage .

- Light sensitivity : Conduct accelerated aging under UV/visible light to identify photodegradation products .

Q. How is the biological activity of this compound evaluated in enzyme inhibition assays?

Answer:

- HIV protease inhibition : Use fluorescence resonance energy transfer (FRET) assays with synthetic substrates (e.g., Lys-Ala-Arg-Val-Nle-p-nitro-Phe-Glu-Ala-Nle-NH₂). Measure IC₅₀ values via dose-response curves .

- Cellular assays : Test cytotoxicity in cancer cell lines (e.g., MTT assay) and monitor apoptosis via flow cytometry (Annexin V/PI staining) .

Q. What advanced derivatization strategies enhance the compound’s reactivity or functionality?

Answer:

- Phosphorylation : Introduce diphenoxyphosphoryl groups via Arbuzov reaction, as seen in , to modify steric/electronic properties .

- Deprotection strategies : Remove benzyl groups via catalytic hydrogenation (Pd/C, H₂) for downstream functionalization .

- Metalation : Use LDA or Grignard reagents to generate carbanions for alkylation/arylation (e.g., tert-butyl carbamate derivatives in ) .

Q. How can computational tools aid in predicting reaction pathways or optimizing synthesis?

Answer:

- Retrosynthetic analysis : Tools like Pistachio or Reaxys suggest viable precursors (e.g., 3-bromophenol and benzyl chloroformate) .

- DFT calculations : Model transition states to identify rate-limiting steps (e.g., carbamate formation energy barriers) .

- Machine learning : Predict optimal reaction conditions (solvent, catalyst) using datasets from analogous syntheses .

Methodological Best Practices

Q. What advanced chromatographic techniques ensure high purity for sensitive applications?

Answer:

Q. How are reaction mechanisms validated for novel derivatives?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.